Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2
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Overview
Description
Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 is a synthetic peptide with a sequence of amino acids that includes aspartic acid, tyrosine (sulfated), methionine, glycine, tryptophan, and phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 can undergo various chemical reactions, including:
Oxidation: The methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Specific amino acids can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acids.
Scientific Research Applications
Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 involves its interaction with specific molecular targets and pathways. For example, it may bind to cell surface receptors, triggering intracellular signaling cascades that lead to various biological effects. The sulfated tyrosine residue can enhance the peptide’s binding affinity to certain receptors, thereby modulating its activity.
Comparison with Similar Compounds
Similar Compounds
Asp-Tyr-Asp: A dipeptide composed of aspartic acid and tyrosine, known for its role in cellular metabolism.
Asp-Tyr: Another dipeptide with similar properties but lacking the sulfated tyrosine residue.
Uniqueness
Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2 is unique due to the presence of the sulfated tyrosine residue, which can significantly alter its biological activity and receptor binding properties compared to non-sulfated peptides.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C49H62N10O16S3 |
---|---|
Molecular Weight |
1143.3 g/mol |
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C49H62N10O16S3/c1-76-18-16-34(55-47(69)37(58-44(66)32(50)23-41(61)62)21-28-12-14-30(15-13-28)75-78(72,73)74)45(67)53-26-40(60)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(70)56-35(17-19-77-2)46(68)59-39(24-42(63)64)49(71)57-36(43(51)65)20-27-8-4-3-5-9-27/h3-15,25,32,34-39,52H,16-24,26,50H2,1-2H3,(H2,51,65)(H,53,67)(H,54,60)(H,55,69)(H,56,70)(H,57,71)(H,58,66)(H,59,68)(H,61,62)(H,63,64)(H,72,73,74)/t32-,34-,35?,36-,37-,38-,39-/m0/s1 |
InChI Key |
IZTQOLKUZKXIRV-IVVJSLGPSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
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